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2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Heme oxygenase-1 Enzyme inhibition Indole-piperidine derivatives

2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (CAS 1448131-57-4) is a fully synthetic, multi-heterocyclic small molecule built on a 1-(indol-1-ylacetyl)piperidine scaffold functionalized at the piperidine 4-position with a pyrazin-2-yloxy group. It is listed in the ChEMBL database and appears in commercial screening libraries as a potential ligand for heme oxygenase-1 (HO-1).

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 1448131-57-4
Cat. No. B2822918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
CAS1448131-57-4
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=CN=C2)C(=O)CN3C=CC4=CC=CC=C43
InChIInChI=1S/C19H20N4O2/c24-19(14-23-10-5-15-3-1-2-4-17(15)23)22-11-6-16(7-12-22)25-18-13-20-8-9-21-18/h1-5,8-10,13,16H,6-7,11-12,14H2
InChIKeyWKHIOWTXMJHECA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1448131-57-4: Indole-Pyrazine-Piperidine Chemical Tool Procurement Guide


2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (CAS 1448131-57-4) is a fully synthetic, multi-heterocyclic small molecule built on a 1-(indol-1-ylacetyl)piperidine scaffold functionalized at the piperidine 4-position with a pyrazin-2-yloxy group. It is listed in the ChEMBL database [1] and appears in commercial screening libraries as a potential ligand for heme oxygenase-1 (HO-1). Its molecular architecture provides a discrete hydrogen-bond-acceptor topology and an indole N1-acetyl linkage that differ from the more common indole C2/C3-carbonyl regioisomers found in structurally related screening compounds, making it a useful starting point for structure–activity relationship (SAR) studies or biochemical probe development.

Why Generic Indole-Piperidine Ethers Cannot Replace 1448131-57-4 Without Risk


Compounds that couple an indole nucleus to a piperidine ring are common in screening decks; however, the specific arrangement of (i) an indole N1-methylene-carbonyl linker, (ii) a pyrazin-2-yloxy substituent at the piperidine 4-position, and (iii) the absence of additional indole-core substituents creates a unique pharmacophoric signature. Changing the indole attachment point from N1 to C2 or C3 alters the vector of the aromatic system, while replacing the pyrazin-2-yloxy group with a pyridyl, phenyl, or unsubstituted piperidine modifies hydrogen-bond-acceptor capacity, electronic character, and CYP450 metabolic susceptibility [1]. Simple one-step structural analogues—such as 2-(1H-indol-1-yl)-1-(piperidin-1-yl)ethanone or 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone—lack the combined bicyclic heteroaromatic and the piperidine-4-ether functionality, and therefore cannot reproduce the same biological fingerprint. Below, quantitative evidence is presented to show where 1448131-57-4 departs from its closest analogs.

1548131-57-4: Quantitative Differentiation from Closest Analogs and In-Class Candidates


In Vitro Heme Oxygenase-1 Inhibition: 1448131-57-4 vs. Structurally Unexplored Indole-Piperidine- Ester Analogues

In a rat spleen microsomal HO-1 assay, 1448131-57-4 displayed an IC50 of 1.99 µM following a 10 min pre-incubation and 15 min reaction period after NADPH addition, with product detection by gas chromatography [1]. No comparator data were identified for close structural analogs such as 2-(1H-indol-1-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone or 2-(1H-indol-1-yl)-1-(piperidin-1-yl)ethanone in the same assay system, which currently makes compound 1448131-57-4 the only publicly-reported HO-1 inhibitor occupying this specific indole N1-acetyl piperidine-4-oxy-pyrazine chemical space. However, this claim is based on a single data point within a sparse structure–activity landscape, and potency is in the low-micromolar range.

Heme oxygenase-1 Enzyme inhibition Indole-piperidine derivatives

Predicted Physicochemical Properties: 1448131-57-4 vs. Indol-2-yl Methanone Regioisomer

In silico property calculation reveals a cLogP of 2.80 and a topological polar surface area (TPSA) of 55.6 Ų for 1448131-57-4, compared to a cLogP of 2.60 and a TPSA of 52.3 Ų for the indol-2-yl methanone regioisomer (1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, a compound also present in commercial screening collections [1]. The difference in TPSA arises from the replacement of the N-acetyl linker with a C-carbonyl, which shifts the hydrogen-bond-acceptor surface. Simultaneously, the indole N1 connection in 1448131-57-4 positions the indole ring farther from the piperidine oxygen compared to the C2 isomer, potentially affecting intramolecular interactions and passive permeability [2].

Computational ADME Lipophilicity Hydrogen bonding

Hydrogen-Bond-Acceptor Profile: Pyrazin-2-yloxy vs. Pyridin-2-yloxy Equivalent

The pyrazin-2-yloxy group in 1448131-57-4 presents two hydrogen-bond-accepting nitrogen atoms (N1 and N4) arranged para to each other in the six-membered ring, whereas the hypothetical pyridin-2-yloxy analog (2-(1H-indol-1-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone) provides a single endocyclic nitrogen. This structural distinction is important for target recognition: pyrazine-containing kinase or oxidase inhibitors often use the dual-nitrogen arrangement to form bifurcated hydrogen bonds or to chelate metal ions in the active site [1]. The pyrazine nitrogen in 4-position also alters the electron deficiency of the ring, which influences π-stacking interactions with Phe or Tyr residues compared to an electron-richer pyridine analog [2].

Medicinal chemistry Kinase selectivity Hydrogen bond

Metabolic Liability: Indole N1-Acetyl vs. Indole C2-Carbonyl Connection

Indole N1-alkyl/acetyl derivatives generally exhibit greater metabolic stability toward CYP450-mediated N-dealkylation than their C2-carbonyl counterparts, because the acetyl linker positions the carbonyl two bonds removed from the indole nitrogen, reducing the electron density available for N-oxidation [1]. In contrast, the indole C2-carbonyl isomer (1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone presents a conjugated amide-like system where the carbonyl is directly attached to the indole C2, potentially increasing susceptibility to hydrolytic or reductive cleavage. No head-to-head microsomal stability data are available; however, the class-level inference is grounded in a patent describing indole-type piperidine compounds, which highlights metabolic differentiation based on the indole attachment point [2].

Phase I metabolism CYP450 stability Pharmacokinetics

1448131-57-4: Recommended Application Scenarios Stemming from the Evidence


Chemical Probe for Heme Oxygenase-1 (HO-1) Biochemical Assays

Given its confirmed, albeit modest, inhibitory activity against rat HO-1 (IC50 = 1.99 µM) , 1448131-57-4 can serve as a starting scaffold for developing more potent HO-1 chemical probes. The presence of the pyrazin-2-yloxy motif, which offers a dual hydrogen-bond acceptor, may engage the heme-binding pocket differently from first-generation imidazole-based HO-1 inhibitors. Procurement is advisable for laboratories running high-throughput enzymatic screens that require a synthetically accessible, non-porphyrin chemotype.

Lead-Optimization SAR Studies Targeting Kinase ATP-Binding Pockets

The pyrazin-2-yloxy group mimics the hinge-binding region of ATP-competitive kinase inhibitors . Based on class-level inference, 1448131-57-4 can be used as a core scaffold for synthesizing focused libraries aimed at kinases that prefer a two-nitrogen hinge-binding motif over a single pyridine nitrogen. Researchers should prioritize this compound when the target kinase’s crystal structure shows a bifurcated hydrogen-bond interaction with the hinge backbone.

Metabolic-Stability-Driven Fragment Expansion

The indole N1-acetyl connection is predicted to reduce CYP450-mediated N-dealkylation relative to indole C2-carbonyl regioisomers . Medicinal chemistry teams performing fragment-to-lead optimization can elect 1448131-57-4 as a metabolic-stable starting point when the alternative indol-2-yl methanone series has shown unacceptable in vitro clearance. This selection is supported by class-level patent data and general principles of drug metabolism rather than direct comparative microsomal stability data.

Computational Chemistry and Docking Model Validation

The well-defined three-dimensional geometry of 1448131-57-4, combined with its intermediate polarity (TPSA = 55.6 Ų, cLogP = 2.80) , makes it a suitable test compound for validating docking poses or scoring functions on biological targets such as casein kinase II or other indole-binding enzymes. Its moderate molecular weight (336.4 Da) ensures compatibility with most computational ADME models.

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